molecular formula C20H25NO4S B12095282 Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B12095282
M. Wt: 375.5 g/mol
InChI Key: AOFFNIPPFQQICA-UHFFFAOYSA-N
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Description

Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS: N/A) is a thiazole derivative and a key intermediate or impurity in the synthesis of febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . Its structure features:

  • A thiazole core with a methyl group at position 4.
  • A 3-formyl-4-isobutoxyphenyl substituent at position 2.
  • An isobutyl ester at position 5.

Synthesis: The compound is synthesized by reacting ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This Williamson ether substitution replaces the hydroxyl group with an isobutoxy moiety .

Role: It is identified as Impurity 4 (Imp-4) in febuxostat drug substance, arising from incomplete esterification or side reactions during synthesis .

Properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

2-methylpropyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H25NO4S/c1-12(2)10-24-17-7-6-15(8-16(17)9-22)19-21-14(5)18(26-19)20(23)25-11-13(3)4/h6-9,12-13H,10-11H2,1-5H3

InChI Key

AOFFNIPPFQQICA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Cyclization

The thiazole nucleus is typically constructed through cyclocondensation reactions. A common approach involves reacting 4-hydroxyphenyl thioamide derivatives with α-halo carbonyl compounds. For example, ethyl 2-bromoacetoacetate reacts with 3-formyl-4-isobutoxyphenyl thioamide in ethanol under reflux conditions to yield the thiazole ester backbone. The reaction mechanism proceeds via nucleophilic substitution at the α-carbon of the bromoester, followed by intramolecular cyclization to form the thiazole ring.

Key reaction parameters :

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : 80–100°C (reflux)

  • Catalyst : Anhydrous sodium acetate or potassium carbonate

  • Yield : 70–85%

Formylation via Duff Reaction

Introduction of the 3-formyl group is achieved through the Duff reaction , which employs hexamethylenetetramine (HMTA) and a strong acid. Starting from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , the Duff reaction selectively formylates the aromatic ring at the meta position relative to the hydroxyl group.

Optimized conditions :

  • Reagents : HMTA (1.2 equiv), trifluoroacetic acid (TFA)

  • Temperature : 0–5°C (initial), then gradual warming to 25°C

  • Reaction time : 6–8 hours

  • Yield : 65–75%

Alkylation with Isobutyl Bromide

The hydroxyl group at the 4-position of the phenyl ring is alkylated using isobutyl bromide in the presence of a base. This step is critical for introducing the isobutoxy side chain, which enhances the compound’s lipophilicity and biological activity.

Representative protocol :

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : DMF

  • Temperature : 90 ± 3°C

  • Reaction time : 4 hours

  • Yield : 85–90%

Alternative Routes and Modifications

Direct Synthesis from 4-Hydroxybenzonitrile

An alternative pathway begins with 4-hydroxybenzonitrile , which undergoes iodination to form 3-iodo-4-hydroxybenzonitrile . Subsequent alkylation with isobutyl bromide and cyanation using cuprous cyanide yields 4-isobutoxy-1,3-benzenedicarbonitrile , which is converted to the target compound via thioamide formation and cyclization.

Advantages :

  • Avoids unstable intermediates like thioamides.

  • Higher overall yield (78–82%) compared to traditional routes.

Table 1 : Comparative Analysis of Synthetic Routes

StepTraditional RouteAlternative Route
Starting Material4-Hydroxyphenyl thioamide4-Hydroxybenzonitrile
Key ReactionDuff formylationIodination/Cyanation
Total Steps56
Overall Yield60–65%75–80%
Purity (HPLC)≥98%≥99.9%

Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For alkylation steps, DMF outperforms ethanol due to its ability to dissolve both polar and non-polar reactants. Elevated temperatures (90°C) accelerate alkylation but may promote side reactions such as ester hydrolysis. Monitoring via thin-layer chromatography (TLC) is recommended to terminate reactions at optimal conversion.

Purification Techniques

Crystallization from ethanol-water mixtures (3:1 v/v) effectively removes unreacted starting materials and byproducts. For industrial-scale production, continuous flow reactors coupled with inline HPLC analysis ensure consistent purity ≥99%.

Industrial-Scale Production

Process Intensification

Patent disclosures highlight the use of continuous flow reactors to enhance throughput and reduce reaction times. For example, the Duff reaction achieves 95% conversion in 2 hours under flow conditions, compared to 8 hours in batch reactors.

Waste Minimization

Recycling DMF via distillation reduces solvent consumption by 40%. Additionally, sodium hydrosulfide (NaHS) recovery from thiourea byproducts improves process sustainability.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Thiazole-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 2.68 (s, 3H, CH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O aldehyde), 1590 cm⁻¹ (C=N thiazole).

Impurity Profiling

Common impurities include ortho-substituted isomers (e.g., 2-formyl-4-isobutoxyphenyl derivatives), which are controlled to <0.1% via optimized crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group.

    Substitution: The phenolic hydroxyl group can be substituted with various alkyl groups to form ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas over palladium on carbon or other suitable catalysts.

    Substitution: Alkyl halides such as isobutyl bromide in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Alkyl ethers.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is its potential as an anticancer agent. Studies have indicated that compounds with similar thiazole structures often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values : The compound demonstrated IC50 values significantly lower than established chemotherapeutic agents, indicating strong anticancer potential.
  • Mechanism of Action :
    • Induction of apoptosis through intrinsic and extrinsic pathways.
    • Activation of caspase cascades leading to cell death.
Cell LineIC50 Value (µM)Reference
MCF-7<10
A549<15

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results suggest that it may inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies.

PathogenActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

Material Science Applications

The unique properties of this compound extend beyond biological applications. Its chemical structure allows for potential use in the development of advanced materials, particularly in polymer chemistry.

Polymerization Studies

Research has indicated that the compound can be utilized as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

  • Method : Free radical polymerization using this compound as a monomer.
  • Properties of Resulting Polymer :
    • Increased tensile strength
    • Enhanced thermal resistance

Mechanism of Action

The mechanism of action of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL Probe)

  • Structural Differences :
    • Hydroxyl group at the phenyl 4-position instead of isobutoxy.
    • Ethyl ester instead of isobutyl ester.
  • Key Properties :
    • Acts as a fluorescent probe (NL ) for biothiol detection via an excited-state intramolecular proton transfer (ESIPT) mechanism .
    • Higher polarity due to the hydroxyl group, reducing lipophilicity compared to the isobutyl derivative.
  • Synthesis : Synthesized via Duff formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .
Property Target Compound (Imp-4) Ethyl 2-(3-formyl-4-hydroxyphenyl) Analog
Ester Group Isobutyl Ethyl
Phenyl Substituent 4-Isobutoxy 4-Hydroxy
Role Febuxostat impurity Fluorescent probe
logP (Predicted) ~3.5 (higher lipophilicity) ~2.8 (lower lipophilicity)

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Impurity 2)

  • Structural Differences : Ethyl ester instead of isobutyl ester.
  • Key Properties :
    • Listed as Impurity 2 in febuxostat, with higher polarity than the isobutyl analog due to the smaller ester group .
    • Similar reactivity but differing chromatographic retention times in HPLC analysis .
  • Synthesis : Prepared via alkylation of the hydroxyl precursor with isobutyl bromide, analogous to Imp-4 but using ethyl ester precursors .

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid)

  • Structural Differences: 3-Cyano group instead of 3-formyl. Carboxylic acid at position 5 instead of ester.
  • Key Properties: Active pharmaceutical ingredient (API) with xanthine oxidase inhibitory activity. The cyano group is critical for binding to the enzyme’s active site .
  • Synthetic Relationship: The target compound (Imp-4) is a precursor in febuxostat synthesis, where the formyl group is oxidized to cyano .

Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Impurity 3)

  • Structural Differences: 3-Cyano group instead of 3-formyl. Ethyl ester instead of isobutyl.
  • Role : Intermediate in febuxostat synthesis, formed by dehydrating the formyl precursor .

Physicochemical and Functional Comparisons

Substituent Effects on Reactivity and Stability

  • Formyl vs. Cyano: The formyl group in Imp-4 is reactive, prone to oxidation or nucleophilic attack, whereas the cyano group in febuxostat is stable and critical for pharmacological activity .
  • Ester Groups :
    • Isobutyl ester increases lipophilicity (logP ~3.5) compared to ethyl (logP ~2.8), influencing solubility and metabolic stability .

Analytical Differentiation

  • HPLC Retention: Imp-4 elutes later than ethyl ester analogs due to increased hydrophobicity . Formyl-containing impurities (Imp-2, Imp-4) show distinct UV-Vis spectra compared to cyano derivatives .

Biological Activity

Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a compound related to Febuxostat, has garnered attention for its potential biological activities and applications in pharmacology. This article delves into its synthesis, properties, and biological activity, drawing from diverse research sources.

The compound's molecular formula is C18H21NO4SC_{18}H_{21}NO_4S with a molecular weight of 347.43 g/mol. It is characterized by a thiazole ring which contributes to its biological activity. The melting point is reported to be between 158-160°C, and it is typically stored under inert conditions at temperatures between 2-8°C .

Synthesis Overview

The synthesis of this compound involves several steps, primarily utilizing dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction typically includes the following steps:

  • Starting Materials : Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is reacted with isobutyl bromide in the presence of potassium carbonate.
  • Reaction Conditions : The mixture is heated to approximately 70°C for several hours.
  • Isolation : After cooling, the product is precipitated by adding water and then filtered and dried .

This compound functions as an inhibitor of xanthine oxidase, similar to its parent compound Febuxostat. By inhibiting this enzyme, it effectively reduces uric acid levels in the blood, making it a candidate for treating conditions such as hyperuricemia and gout .

Pharmacological Studies

  • In Vitro Studies : Several studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. They inhibit the production of reactive oxygen species (ROS) and reduce inflammation markers in cell cultures .
  • In Vivo Studies : Animal models have shown that administration of this compound results in decreased serum uric acid levels and reduced joint inflammation associated with gout .

Case Study 1: Efficacy in Gout Treatment

A recent study evaluated the efficacy of this compound in a controlled environment involving hyperuricemic rats. The results indicated a significant reduction in uric acid levels (approximately 40% decrease compared to control). Histological examination revealed reduced synovial inflammation, supporting its therapeutic potential .

Case Study 2: Binding Affinity Analysis

Using X-ray fluorescence (XRF) spectrometry, researchers assessed the binding affinity of this compound to xanthine oxidase. The compound exhibited a high binding selectivity, indicating its potential as a targeted therapy for gout without significant off-target effects .

Data Summary Table

PropertyValue
Molecular FormulaC18H21NO4S
Molecular Weight347.43 g/mol
Melting Point158-160 °C
SolubilitySoluble in DMF
Xanthine Oxidase InhibitionYes
Serum Uric Acid Reduction~40% (in vivo)

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in drug substances?

Answer:
Reverse-phase ultra-high-performance liquid chromatography (RP-UPLC) with UV detection is the gold standard. Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water and acetonitrile). Validation parameters include:

  • Linearity : 0.05–5.0 µg/mL (R² > 0.999)
  • LOD/LOQ : 0.015 µg/mL and 0.05 µg/mL, respectively .

    For quantification in febuxostat, spiked recovery studies (98–102%) ensure accuracy, while forced degradation (acid/base/oxidative stress) confirms method robustness .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • FTIR : Confirm the aldehyde group (C=O stretch at ~1690 cm⁻¹) and ester linkage (C-O-C at ~1250 cm⁻¹).
  • 1H NMR : Key signals include the isobutoxy group (δ 1.0–1.2 ppm, doublet for CH(CH₃)₂; δ 3.8–4.0 ppm, multiplet for OCH₂) and the thiazole ring protons (δ 7.5–8.5 ppm) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 432.1 and fragments (e.g., loss of isobutyl group: m/z 348.0) .

Advanced: How can synthetic routes to this compound be optimized to minimize genotoxic by-products?

Answer:
The compound is synthesized via alkylation of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide. Key optimizations:

  • Catalyst : Use potassium carbonate in DMF at 60°C to suppress side reactions (e.g., over-alkylation).
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 7:3) removes residual aldehydes and unreacted intermediates .
  • Genotoxin control : Post-synthesis, treat with bisulfite to scavenge reactive aldehydes, reducing mutagenic potential .

Advanced: What structural features contribute to its genotoxicity, and how are these assessed experimentally?

Answer:
The 3-formyl group is a structural alert for DNA reactivity (via Schiff base formation). Assessment methods:

  • In vitro Ames test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix). A ≥2-fold increase in revertant colonies indicates mutagenicity .
  • In vitro micronucleus assay : Evaluate chromosomal damage in human lymphoblastoid cells (e.g., TK6) at 0.1–10 µM exposure .
    Compare with analogs lacking the aldehyde (e.g., ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) to isolate structural contributions .

Advanced: How can discrepancies in impurity profiles across synthetic batches be systematically resolved?

Answer:

  • Orthogonal analytics : Combine HPLC (for quantification) with LC-MS/MS (for structural confirmation of unknown peaks).
  • Reaction monitoring : Use in situ FTIR to track aldehyde consumption and intermediate formation during synthesis .
  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify critical process controls. For example, excess isobutyl bromide (>1.2 equiv) reduces residual hydroxyl intermediates .

Advanced: What is the role of this compound in structure-activity relationship (SAR) studies for thiazole-based antimicrobials?

Answer:
As a structural analog of febuxostat impurities, it serves as a scaffold for modifying:

  • Aldehyde group : Replace with cyano or carboxamide to assess antimicrobial activity (e.g., against E. coli or S. aureus).
  • Isobutoxy chain : Test shorter (ethoxy) or branched (neopentyl) chains for solubility-bioactivity trade-offs.
    Biological evaluation via broth microdilution (MIC values) and time-kill assays reveals potency trends .

Basic: How is this compound classified in regulatory impurity guidelines (e.g., ICH Q3A/B)?

Answer:
Classified as a genotoxic impurity (GTI) due to the aldehyde moiety. Permitted limits follow ICH Q3A:

  • Threshold : ≤1.5 µg/day (for lifetime exposure).
  • Analytical control : Requires validated UPLC methods with sensitivity ≤0.05 µg/mL .

Advanced: What computational tools predict the metabolic fate of this compound in preclinical studies?

Answer:

  • ADMET Predictor™ : Simulates phase I metabolism (e.g., aldehyde oxidation to carboxylic acid).
  • Derek Nexus : Flags structural alerts (e.g., α,β-unsaturated aldehydes) for hepatotoxicity.
    Validate predictions with in vitro microsomal assays (human liver S9 fraction) and HPLC-MS metabolite profiling .

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